N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-13(3-5-14)10-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-6-23-24/h1-6,9,11-12H,7-8,10H2,(H,20,25)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNQHFASWJHFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a synthetic compound that exhibits diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrazole ring, a pyrimidine moiety, and a chlorophenyl acetamide group. Its molecular formula is , and it has been synthesized through various organic reactions, including amide coupling and nucleophilic substitutions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation. This inhibition can lead to significant antitumor effects by disrupting the growth of cancer cells .
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit various kinases involved in cell signaling pathways, contributing to its anticancer properties. For instance, it has been observed to inhibit Aurora-A kinase with an IC50 value of .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | < 10 µM | |
| Aurora-A Kinase Inhibition | Aurora-A Kinase | 0.067 µM | |
| Antitumor Activity | Various Cancer Cell Lines | Varies by cell type |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The observed IC50 values ranged from to , indicating potent antitumor activity .
- Anti-inflammatory Potential : Research has indicated that compounds with similar structures possess anti-inflammatory properties by modulating pathways involved in inflammation. The presence of the pyrazole moiety is particularly relevant for these activities .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of this compound with target proteins, highlighting its potential as a lead compound for further drug development .
Scientific Research Applications
Antitumor Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide has shown promising antitumor activity in various studies. The mechanism of action primarily revolves around the inhibition of specific kinases involved in cancer cell proliferation.
Key Findings :
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound demonstrated effective growth inhibition in these cell lines, with IC50 values ranging from 10 to 20 µM, indicating potent anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Case Study on Anticancer Activity
A clinical trial involving a similar pyrazole-based compound assessed its efficacy in patients with advanced solid tumors. The trial reported a partial response in approximately 30% of participants after four cycles of treatment, highlighting the potential for pyrazole derivatives in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that modifications to the pyrazole ring could enhance its antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Pyrazole Cores
- Structure: 2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide.
- Key Features :
- Fluorine atom at pyrimidine’s 5-position enhances electronegativity and binding affinity.
- Methyl-substituted pyrazole improves metabolic stability compared to unsubstituted pyrazole.
- Synthesis : 17% yield via nucleophilic substitution; purity >99% (HPLC).
- Physicochemical Data :
- m.p. 283.1–284.1 °C.
- HRMS (ESI-TOF): 317.1273 [M + H]+.
Target Compound :
- Structural Differences :
- Lacks fluorine and methyl groups on pyrimidine and pyrazole, respectively.
- Features a 4-chlorophenyl acetamide instead of a simple acetamide.
- Hypothetical Impact :
- Reduced electronegativity but enhanced hydrophobicity from the 4-chlorophenyl group may alter target selectivity.
Analogues with Triazole and Pyridine Modifications
- Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide.
- Key Features :
- Triazole ring replaces pyrazole, introducing additional hydrogen-bonding capacity.
- Pyridine substituent on pyrimidine enhances π-π stacking with kinase ATP pockets.
- Synthesis : 30% yield under microwave conditions; m.p. 165–167 °C.
- Characterization : IR confirms N-H (3280 cm⁻¹) and C=O (1660 cm⁻¹) stretches .
Target Compound :
- Comparison :
- Pyrazole vs. triazole: Triazole may confer better metabolic stability but reduce steric bulk.
- Absence of pyridine may limit interactions with aromatic residues in kinases.
Analogues with Sulfur-Containing Linkers
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide ():
Target Compound :
- Contrast: Aminoethyl linker vs.
Research Findings and Implications
- Pyrimidine-Pyrazole vs. Pyrimidine-Triazole : Pyrazole analogs (e.g., ) show higher thermal stability (m.p. >280°C) compared to triazole derivatives (m.p. ~165°C), likely due to stronger intermolecular interactions .
- Substituent Effects : Fluorine and methyl groups () improve target engagement but may reduce solubility. The 4-chlorophenyl group in the target compound could enhance lipophilicity, favoring blood-brain barrier penetration .
- Synthetic Challenges : Microwave-assisted synthesis () improves yields for triazole derivatives, whereas conventional methods for pyrazole analogs yield <20% .
Q & A
Q. How can researchers optimize the synthetic yield of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide?
Methodological Answer: Optimization involves:
- Coupling Agent Selection : Use carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for amide bond formation, as demonstrated in analogous acetamide syntheses .
- Temperature Control : Conduct reactions at 273 K to minimize side reactions and improve regioselectivity .
- Purification : Recrystallization from methylene chloride or chromatography enhances purity (>95%) .
Q. What analytical techniques are critical for confirming the purity and tautomeric states of this compound?
Methodological Answer:
- 1H NMR Spectroscopy : Identify tautomeric equilibria (e.g., amine/imine forms) via characteristic peaks (e.g., NH protons at δ 10.10–13.30 ppm) and integrate signals to quantify ratios (e.g., 50:50 amine:imine) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., amide group planarity, hydrogen bonding) and confirm tautomeric dominance in solid-state .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and monitor degradation via HPLC or LC-MS .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points (>250°C) and detect decomposition .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between NMR data and crystallographic findings for tautomeric forms?
Methodological Answer:
- DFT Calculations : Model energy differences between tautomers (amine vs. imine) to predict dominant forms in solution. Compare with experimental NMR integrals .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain solid-state preferences observed in X-ray structures .
Q. What advanced strategies improve regioselectivity in pyrimidine functionalization during synthesis?
Methodological Answer:
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallographic packing and solubility?
Methodological Answer:
- X-ray Analysis : Identify R₂²(10) hydrogen-bonded dimers and quantify dihedral angles between aromatic rings (e.g., 42.25°–67.84° inclinations) to correlate packing efficiency with solubility .
- Hansen Solubility Parameters (HSP) : Calculate dispersion forces and polar interactions to predict solvent compatibility .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Proteomics : Use affinity chromatography with the compound as bait to identify protein targets. Validate via Western blotting .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with enzymes or receptors to elucidate inhibition/activation mechanisms .
Data Contradiction Resolution
Q. How should researchers address conflicting NMR and LC-MS data regarding byproduct formation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
